molecular formula C5H7N3O B13983235 N-Methyl-1H-imidazole-2-carboxamide CAS No. 79711-55-0

N-Methyl-1H-imidazole-2-carboxamide

Cat. No.: B13983235
CAS No.: 79711-55-0
M. Wt: 125.13 g/mol
InChI Key: OWWASHBXVFOTDF-UHFFFAOYSA-N
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Description

N-Methyl-1H-imidazole-2-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a methyl group and a carboxamide group. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1H-imidazole-2-carboxamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve the use of advanced catalytic systems and continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1H-imidazole-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-Methyl-1H-imidazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: N-Methyl-1H-imidazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various metals and its potential as a pharmaceutical precursor make it a valuable compound in research and industry .

Properties

CAS No.

79711-55-0

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N-methyl-1H-imidazole-2-carboxamide

InChI

InChI=1S/C5H7N3O/c1-6-5(9)4-7-2-3-8-4/h2-3H,1H3,(H,6,9)(H,7,8)

InChI Key

OWWASHBXVFOTDF-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=CN1

Origin of Product

United States

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